molecular formula C12H6F17NO3 B14150632 N-Allylperfluoro-2-(2-propoxypropoxy)propanamide CAS No. 174080-50-3

N-Allylperfluoro-2-(2-propoxypropoxy)propanamide

Cat. No.: B14150632
CAS No.: 174080-50-3
M. Wt: 535.15 g/mol
InChI Key: BUSXJIQRFNBMLP-UHFFFAOYSA-N
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Description

N-Allylperfluoro-2-(2-propoxypropoxy)propanamide is a chemical compound known for its unique structure and properties. It belongs to the class of perfluorinated compounds, which are characterized by the presence of fluorine atoms. These compounds are often used in various industrial applications due to their stability and resistance to degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allylperfluoro-2-(2-propoxypropoxy)propanamide involves multiple steps, starting with the preparation of the perfluorinated intermediate. The key steps include:

    Fluorination: Introduction of fluorine atoms into the hydrocarbon backbone.

    Allylation: Addition of an allyl group to the fluorinated intermediate.

    Amidation: Formation of the amide bond by reacting the intermediate with an appropriate amine.

Industrial Production Methods

Industrial production of this compound typically involves large-scale fluorination processes, followed by controlled allylation and amidation reactions. These processes require specialized equipment to handle the highly reactive fluorine gas and to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Allylperfluoro-2-(2-propoxypropoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form perfluorinated carboxylic acids.

    Reduction: Reaction with reducing agents to form perfluorinated alcohols.

    Substitution: Reaction with nucleophiles to replace the allyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include halides (Cl-, Br-) and amines (NH2-).

Major Products

    Oxidation: Perfluorinated carboxylic acids.

    Reduction: Perfluorinated alcohols.

    Substitution: Various substituted perfluorinated compounds.

Scientific Research Applications

N-Allylperfluoro-2-(2-propoxypropoxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other perfluorinated compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and resistance to degradation.

    Industry: Used in the production of high-performance materials, such as coatings and lubricants, due to its unique properties.

Mechanism of Action

The mechanism of action of N-Allylperfluoro-2-(2-propoxypropoxy)propanamide involves its interaction with various molecular targets. The fluorine atoms in the compound provide stability and resistance to degradation, allowing it to interact with specific pathways in biological systems. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate the activity of certain enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    N-Allylperfluoro-2-(2-propoxypropoxy)propanamide: Known for its stability and resistance to degradation.

    Perfluorooctanoic acid (PFOA): Another perfluorinated compound with similar properties but different applications.

    Perfluorooctanesulfonic acid (PFOS): Similar in structure but used primarily in industrial applications.

Uniqueness

This compound is unique due to its specific structure, which provides a balance between stability and reactivity. This makes it suitable for a wide range of applications, from scientific research to industrial production.

Properties

CAS No.

174080-50-3

Molecular Formula

C12H6F17NO3

Molecular Weight

535.15 g/mol

IUPAC Name

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]-N-prop-2-enylpropanamide

InChI

InChI=1S/C12H6F17NO3/c1-2-3-30-4(31)5(13,8(17,18)19)32-12(28,29)7(16,10(23,24)25)33-11(26,27)6(14,15)9(20,21)22/h2H,1,3H2,(H,30,31)

InChI Key

BUSXJIQRFNBMLP-UHFFFAOYSA-N

Canonical SMILES

C=CCNC(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F

Origin of Product

United States

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